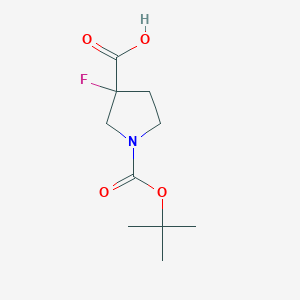
1-Bromo-3-(tert-butyl)-5-fluorobenzene
Descripción general
Descripción
1-Bromo-3-(tert-butyl)-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with a bromine atom at the first position, a tert-butyl group at the third position, and a fluorine atom at the fifth position
Métodos De Preparación
The synthesis of 1-Bromo-3-(tert-butyl)-5-fluorobenzene can be achieved through several synthetic routes. One common method involves the bromination of 3-(tert-butyl)-5-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Bromo-3-(tert-butyl)-5-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines. These reactions typically occur under basic conditions and result in the formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution Reactions: The tert-butyl and fluorine substituents can influence the reactivity of the benzene ring towards electrophiles. Common electrophilic substitution reactions include nitration, sulfonation, and halogenation.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 3-(tert-butyl)-5-fluorophenol.
Aplicaciones Científicas De Investigación
1-Bromo-3-(tert-butyl)-5-fluorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for constructing diverse chemical structures.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Material Science: It can be utilized in the synthesis of advanced materials, such as polymers and liquid crystals, which have applications in electronics and optoelectronics.
Chemical Biology: The compound can be employed in the study of biological systems, including the investigation of enzyme-substrate interactions and the development of chemical probes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(tert-butyl)-5-fluorobenzene depends on the specific context in which it is used. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was originally bonded. In electrophilic aromatic substitution reactions, the tert-butyl and fluorine substituents can either activate or deactivate the benzene ring towards electrophilic attack, depending on their electronic effects.
Comparación Con Compuestos Similares
1-Bromo-3-(tert-butyl)-5-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-3-(tert-butyl)benzene: Lacks the fluorine substituent, which can significantly alter its reactivity and applications.
1-Bromo-4-(tert-butyl)-2-fluorobenzene: Has a different substitution pattern, which can affect its chemical properties and reactivity.
1-Chloro-3-(tert-butyl)-5-fluorobenzene:
Propiedades
IUPAC Name |
1-bromo-3-tert-butyl-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZOQSYMVSKUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250682 | |
| Record name | 1-Bromo-3-(1,1-dimethylethyl)-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201250682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123172-38-2 | |
| Record name | 1-Bromo-3-(1,1-dimethylethyl)-5-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123172-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(1,1-dimethylethyl)-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201250682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B1373074.png)

![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)


![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride](/img/structure/B1373081.png)
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)


![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)
